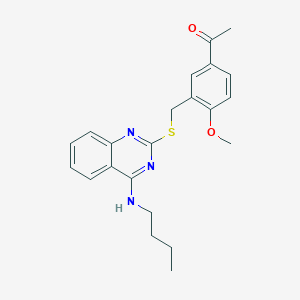

1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of 2-aminobenzaldehydes and 2-aminobenzophenones with benzylamines . This reaction is catalyzed by molecular iodine and uses oxygen as an oxidant . Another method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is transition metal and external oxidant free, and is easy to operate .

Molecular Structure Analysis

Quinazoline is a bicyclic compound, consisting of two fused six-membered rings, a benzene ring and a pyrimidine ring . The pyrimidine ring contains two nitrogen atoms .

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For example, they can participate in dehydrogenative coupling reactions with 2-aminoarylmethanols and amides or nitriles to produce various quinazolines .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Quinazolin-4-one derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, compounds derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one have shown potential in antimicrobial applications. The synthesis involved reactions with various reagents to produce compounds with different functionalities, some of which demonstrated antimicrobial efficacy upon screening (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Antitubercular Activity

Substituted benzo[h]quinazolines, among others, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain compounds exhibited significant anti-tubercular activity, highlighting their potential in treating tuberculosis without displaying cytotoxic effects in THP-1 cells, indicating safety at the effective concentrations (Maurya et al., 2013).

Anticancer Applications

In the realm of cancer research, derivatives of 1-(quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ols have been explored for their cytotoxicity against cancer cell lines. Specifically, a compound identified as PVHD303 exhibited potent antiproliferative activity and in vivo efficacy against tumor growth in a human colon cancer xenograft model. This compound's mechanism involved disrupting microtubule formation, underlining a promising avenue for anticancer therapy (Suzuki et al., 2020).

Analgesic and Anti-inflammatory Activities

Research into the analgesic and anti-inflammatory properties of 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones has shown promising results. Compounds synthesized for this purpose exhibited significant analgesic and anti-inflammatory activities, comparable or superior to standard drugs like diclofenac sodium, with mild ulcerogenic potential. These findings suggest the potential of quinazolinone derivatives in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2011).

Mecanismo De Acción

Target of Action

The primary targets of 1-(3-(((4-(Butylamino)quinazolin-2-yl)thio)methyl)-4-methoxyphenyl)ethanone are receptor tyrosine kinases (RTKs) such as MET . These RTKs play a key role in the initiation and progression of various types of cancer .

Mode of Action

This compound interacts with its targets by inhibiting the MET kinase . This inhibition is achieved by the compound binding to the kinase, thereby preventing its activation and subsequent signaling .

Biochemical Pathways

The inhibition of MET kinase by this compound affects various biochemical pathways. These include pathways involved in cell proliferation, survival, and migration . The compound’s action on these pathways leads to a decrease in cancer cell growth and an increase in apoptosis .

Pharmacokinetics

It is known that the use of multiple drug combinations can lead to altered pharmacokinetics, potentially resulting in severe unintended outcomes .

Result of Action

The result of the action of this compound is a significant suppression of cancer cell growth in spheroid cultures and an induction of apoptosis in MET overexpressing cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs can lead to drug-drug interactions and altered pharmacokinetics . Additionally, the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism, can also affect the compound’s action .

Safety and Hazards

Direcciones Futuras

The future directions in the research of quinazoline derivatives could involve the design and synthesis of new quinazoline derivatives with improved pharmacological activities and reduced side effects. The development of more efficient and environmentally friendly synthetic methods could also be a focus of future research .

Propiedades

IUPAC Name |

1-[3-[[4-(butylamino)quinazolin-2-yl]sulfanylmethyl]-4-methoxyphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2S/c1-4-5-12-23-21-18-8-6-7-9-19(18)24-22(25-21)28-14-17-13-16(15(2)26)10-11-20(17)27-3/h6-11,13H,4-5,12,14H2,1-3H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYQFZVKYVKFGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC3=C(C=CC(=C3)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)

![7,8-Dimethoxytetrazolo[1,5-a]quinazolin-5-amine](/img/structure/B2973318.png)

![(Z)-ethyl 2-(6-((2,3-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2973319.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2973323.png)

![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)

![Methyl 3-[2-(methylamino)ethyl]imidazole-4-carboxylate;dihydrochloride](/img/structure/B2973330.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide](/img/structure/B2973332.png)

![5-[(3-Fluorophenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2973334.png)